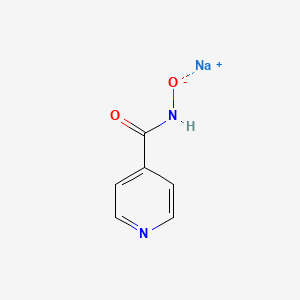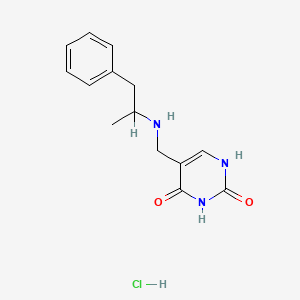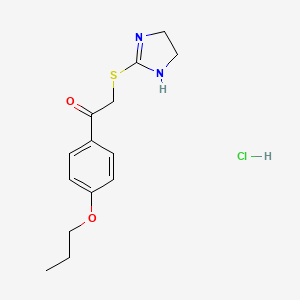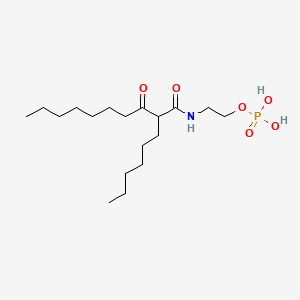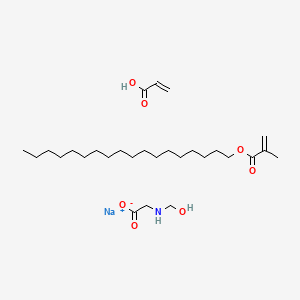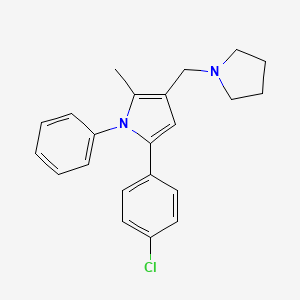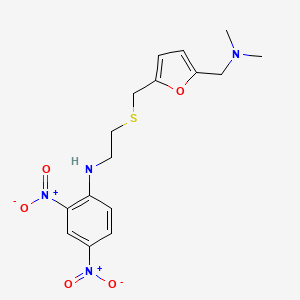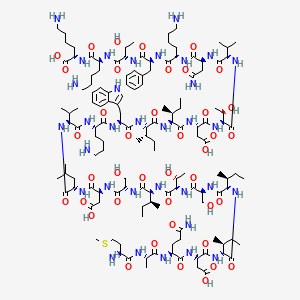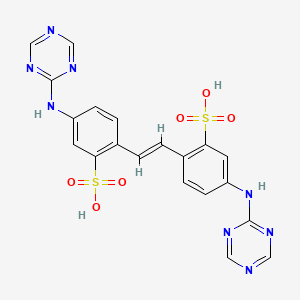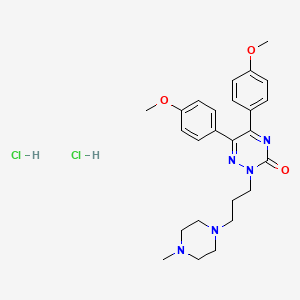
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ST 881 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of ST 881 involves several steps, each requiring specific conditions and reagents. The primary synthetic route includes the reaction of a metal with an organic halide, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for ST 881 often involve large-scale chemical reactors where the reaction conditions can be precisely controlled. This ensures consistent quality and allows for the production of significant quantities of the compound.
Chemical Reactions Analysis
ST 881 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 881 can lead to the formation of its corresponding oxide, while reduction can yield a more reduced form of the compound.
Scientific Research Applications
ST 881 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions due to its reactivity and stability. In biology, ST 881 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, it is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, ST 881 is used in the production of various materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ST 881 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the accumulation of substrates and a decrease in the production of downstream products.
Comparison with Similar Compounds
ST 881 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include those with similar functional groups or structural motifs, such as ST 2887 . ST 881 stands out due to its higher stability and broader range of applications. The comparison of 2-D and 3-D neighboring sets in PubChem also highlights the uniqueness of ST 881 in terms of its structural similarity to other compounds .
Properties
CAS No. |
84423-96-1 |
|---|---|
Molecular Formula |
C25H33Cl2N5O3 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-triazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H31N5O3.2ClH/c1-28-15-17-29(18-16-28)13-4-14-30-25(31)26-23(19-5-9-21(32-2)10-6-19)24(27-30)20-7-11-22(33-3)12-8-20;;/h5-12H,4,13-18H2,1-3H3;2*1H |
InChI Key |
XBLDRSLJAYMHAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


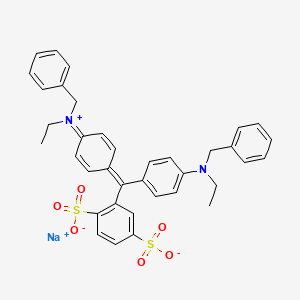
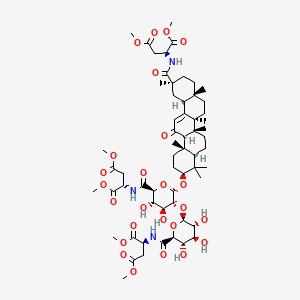
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
